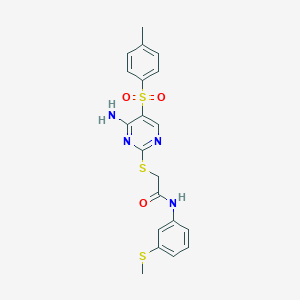
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, commonly known as ATMPA, is a chemical compound used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). ATMPA is synthesized using a multi-step process and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
- Summary : Pyrimidines have been found to exhibit a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature. The specific method would depend on the exact structure of the pyrimidine derivative .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anti-fibrotic Applications
- Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Anticancer Applications
- Summary : Pyrimidine derivatives have been found to exhibit anticancer activity. Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
- Methods : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity. The specific method would depend on the exact structure of the pyrimidine derivative .
- Results : A number of pyrimidine derivatives have shown promising results in preclinical and clinical studies for various types of cancer .
Antimicrobial Applications
- Summary : Pyrimidine derivatives have been found to exhibit antimicrobial activity. They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antimicrobial activity in vitro .
Antiviral Applications
- Summary : Pyrimidine derivatives have been found to exhibit antiviral activity. They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antiviral activity in vitro .
Antihypertensive Applications
- Summary : Pyrimidine derivatives have been found to exhibit antihypertensive activity. They can lower blood pressure, making them potential candidates for the development of new antihypertensive drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antihypertensive activity in vitro .
Antimicrobial Applications
- Summary : Pyrimidine derivatives have been found to exhibit antimicrobial activity. They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antimicrobial activity in vitro .
Antimalarial Applications
- Summary : Pyrimidine derivatives have been found to exhibit antimalarial activity. They can inhibit the growth of Plasmodium parasites, making them potential candidates for the development of new antimalarial drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antimalarial activity in vitro .
Antileishmanial Applications
- Summary : Pyrimidine derivatives have been found to exhibit antileishmanial activity. They can inhibit the growth of Leishmania parasites, making them potential candidates for the development of new antileishmanial drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antileishmanial activity in vitro .
Antioxidant Applications
- Summary : Pyrimidine derivatives have been found to exhibit antioxidant activity. They can neutralize harmful free radicals in the body, making them potential candidates for the development of new antioxidant drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antioxidant activity in vitro .
Anticonvulsant Applications
- Summary : Pyrimidine derivatives have been found to exhibit anticonvulsant activity. They can inhibit seizures, making them potential candidates for the development of new anticonvulsant drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent anticonvulsant activity in vitro .
Eigenschaften
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S3/c1-13-6-8-16(9-7-13)30(26,27)17-11-22-20(24-19(17)21)29-12-18(25)23-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEKPENYMBJDFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
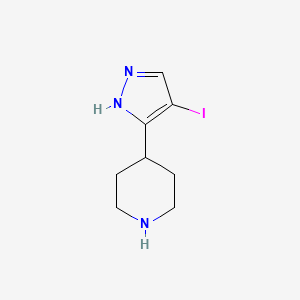
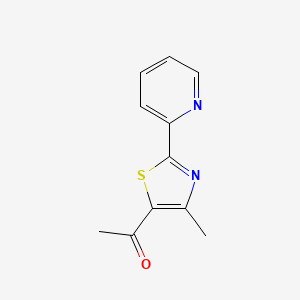
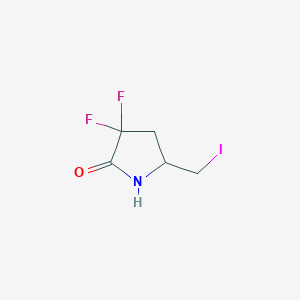
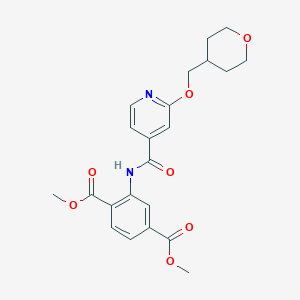
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
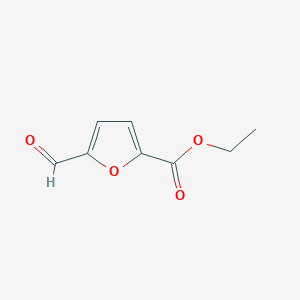
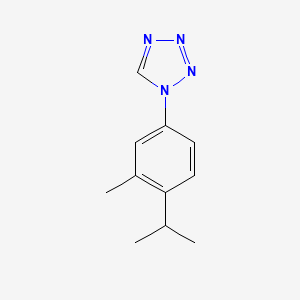
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
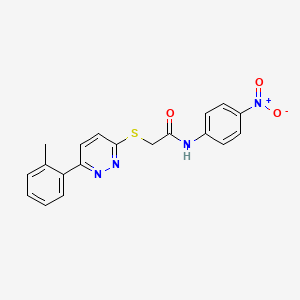
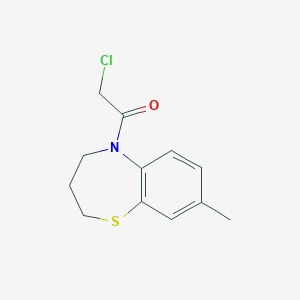
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)